3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Description
Properties
CAS No. |
63529-22-6 |
|---|---|
Molecular Formula |
C11H9FN2S |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H9FN2S/c12-9-3-1-8(2-4-9)10-7-15-11-13-5-6-14(10)11/h1-4,7H,5-6H2 |
InChI Key |
HPOWALXKCNUALK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CSC2=N1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Adaptability
For 3-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole, the protocol can be modified as follows:
-
4-Fluorobenzaldehyde replaces generic benzaldehydes to introduce the aryl substituent.
-
2-Aminothiazoline (a saturated analogue of 2-aminothiazole) serves as the nitrogen source, enabling the 5,6-dihydro moiety.
-
Propargyl alcohol or terminal alkynes participate in cyclization to form the imidazo ring.
The reaction proceeds via:
Optimization and Yields
Key parameters from analogous syntheses:
| Parameter | Condition | Yield Range |
|---|---|---|
| Catalyst | CuI (5 mol%) | 33–93% |
| Solvent | Toluene or DMF | |
| Temperature | 80–110°C | |
| Reaction Time | 6–24 hours (batch) | |
| Flow Chemistry | 30-minute residence time | Up to 99% |
Continuous-flow reactors enhance efficiency by improving heat transfer and reducing side reactions.
Acid-Catalyzed Cyclocondensation
Trifluoroacetic acid (TFA)-mediated cyclization offers a straightforward route to imidazo-thiadiazole derivatives, as reported by PMC studies. While originally applied to thiadiazoles, this method is adaptable to thiazoles.
Synthetic Procedure
Structural Modifications
Replacing thiosemicarbazide with 2-aminothiazoline and optimizing stoichiometry could direct selectivity toward the 5,6-dihydro derivative.
Multi-Component Reactions (MCRs) in Aqueous Media
Khalafy et al. developed a green MCR protocol for imidazo[2,1-b][1,thiadiazoles using water as a solvent. Adapting this for thiazoles involves:
Reaction Components
Advantages
-
Eco-Friendly : Water replaces organic solvents.
-
Scalability : Suitable for industrial production.
Halogenation and Functional Group Interconversion
Post-synthetic modifications enable access to 3-(4-fluorophenyl) derivatives from halogenated precursors. For example:
Bromination Followed by Fluorination
Limitations
-
Low regioselectivity in bromination.
-
Requires rigorous purification.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
One of the most prominent applications of 3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is its antimicrobial properties. Research indicates that this compound exhibits potent antimicrobial activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of 3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 μg/ml |
| Escherichia coli | 62.5 μg/ml |
| Proteus vulgaris | 62.5 μg/ml |
| Candida albicans | 15.625 μg/ml |
The compound demonstrated a MIC of 15.625 μg/ml against Candida albicans, showing superior antifungal activity compared to standard treatments like Furacilin (MIC = 31.25 μg/ml) . This suggests potential for developing new antifungal agents based on its structure.
Antioxidant Properties
In addition to its antimicrobial effects, 3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole has been studied for its antioxidant capabilities. The ability to inhibit free radicals is crucial in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity
| Compound | DPPH Radical Inhibition (%) |
|---|---|
| 3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole | 60–97% |
| Best performing analog | 97% |
The compound's ability to absorb DPPH radicals ranged from 60% to 97%, with the highest activity observed for certain derivatives . This positions it as a candidate for further exploration in antioxidant therapies.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of imidazo[2,1-b][1,3]thiazole derivatives is essential for optimizing their pharmacological profiles. Studies have indicated that substitutions on the phenyl ring significantly influence biological activity.
Case Study: SAR Analysis
A recent study analyzed various derivatives of imidazo[2,1-b][1,3]thiazoles and found that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antimicrobial properties compared to their electron-donating counterparts . This insight can guide future synthesis of more potent derivatives.
Potential in Cancer Therapy
Emerging research indicates that imidazo[2,1-b][1,3]thiazole derivatives may have anticancer properties due to their ability to inhibit specific cellular pathways involved in tumor growth.
Case Study: Inhibition of S100 Proteins
Patents have been filed regarding the use of imidazo[2,1-b][1,3]thiazoles as inhibitors of S100 proteins, which are implicated in various cancers . The compound's structural features allow it to interact with these proteins effectively.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, inducing apoptosis in cancer cells or inhibiting microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimicrobial Activity
A 2024 study synthesized 3-aryl-5,6-dihydroimidazo[2,1-b][1,3]thiazoles and compared their antimicrobial properties (Table 1):
The 4-chloro derivative exhibited superior antifungal activity, likely due to enhanced electrophilicity and membrane penetration. In contrast, the 4-fluoro analog showed moderate activity, suggesting that halogen electronegativity and size critically influence potency .
Antioxidant Activity
Radical scavenging activity (via DPPH assay) revealed:
- 4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)phenol (4e): 97% inhibition (highest activity due to phenolic –OH group)
- 3-(4-Methoxyphenyl) (4f) : 92% inhibition
- 3-(4-Fluorophenyl) (4g) : 89% inhibition
Electron-donating groups (e.g., –OH, –OCH₃) enhance antioxidant efficacy via hydrogen bonding and resonance stabilization of radicals, while the 4-fluorophenyl group provides moderate activity due to its inductive effect .
Antiinflammatory and Immunomodulatory Activity
A 1985 study compared 5,6-diaryl-substituted analogs in rat adjuvant-induced arthritis:
- 5,6-Bis(4-methoxyphenyl) (1) : IC₅₀ = 12 nM (highest potency)
- Asymmetric 5-methoxy-6-chloro derivative : IC₅₀ = 18 nM
- 3-(4-Fluorophenyl): Not tested in this model
Symmetrical para-substituted diaryl derivatives (e.g., –OCH₃, –F) optimize steric and electronic interactions with inflammatory targets like COX-2. However, the fluorophenyl analog’s activity in this context remains underexplored .
MDM2-p53 Protein-Protein Inhibition
In cancer therapy, 5,6-dihydroimidazo[2,1-b][1,3]thiazole derivatives showed:
- Compound 20 : IC₅₀ = 9.2 nM (MDM2 binding) but poor metabolic stability
- Compound 21 : IC₅₀ = 58 nM with improved solubility (25 μg/mL) and microsomal stability
Molecular Properties
| Compound | Molecular Weight | logP | Solubility (pH 6.8) | |
|---|---|---|---|---|
| 3-(4-Fluorophenyl) | 246.27 | 2.8 | 15 μg/mL | |
| 3-(4-Nitrophenyl) | 247.27 | 2.5 | 8 μg/mL | |
| 5,6-Bis(4-methoxyphenyl) | 380.44 | 3.2 | 5 μg/mL |
The 4-fluorophenyl group balances lipophilicity and solubility, making it favorable for CNS penetration and oral bioavailability .
Biological Activity
3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including antimalarial, anticancer, and antimicrobial properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a fused imidazo-thiazole ring system with a fluorophenyl substituent. This structure is known to enhance biological activity through various mechanisms of action.
1. Antimalarial Activity
Recent studies have explored the antimalarial potential of thiazole derivatives, including those structurally related to 3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole. A structure-activity relationship (SAR) study indicated that modifications at the N-aryl amide group linked to the thiazole ring significantly affect in vitro activity against Plasmodium falciparum strains. Compounds with electron-withdrawing groups at the para position exhibited higher potency with low cytotoxicity in HepG2 cell lines .
2. Anticancer Activity
The anticancer properties of thiazole derivatives have been extensively investigated. In vitro studies demonstrated that compounds similar to 3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole showed strong cytotoxic effects against various cancer cell lines, including HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon) cells. For instance, one study reported IC50 values indicating significant cytotoxicity against HepG-2 and MCF-7 cells . The mechanism of action appears to involve DNA intercalation and disruption of cellular processes related to proliferation.
3. Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Compounds derived from this class exhibited activity against various bacterial strains and fungi. The bioactivity often correlates with structural features such as the presence of halogen substituents which enhance lipophilicity and membrane permeability .
Case Studies
| Study | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Study 1 | Significant antimalarial activity with low cytotoxicity | HepG2 | Not specified |
| Study 2 | Strong cytotoxicity against multiple cancer cell lines | HepG-2, MCF-7, HCT-116 | HepG-2: IC50 < 10 µM; MCF-7: IC50 < 15 µM |
| Study 3 | Antimicrobial efficacy against bacterial strains | Various bacterial strains | MIC values ranging from 5 to 20 µg/mL |
The biological activities of 3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole are attributed to several mechanisms:
- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been observed to inhibit key enzymes involved in cancer cell metabolism and survival.
- Cell Cycle Arrest : Certain derivatives induce apoptosis through caspase activation pathways.
Q & A
Q. Key Considerations :
- Solvent choice (e.g., ethyl acetate for recrystallization) impacts purity and yield .
- Structural confirmation requires NMR, MS, and elemental analysis .
How is the antimicrobial activity of this compound evaluated?
Basic
Antimicrobial efficacy is assessed via minimum inhibitory concentration (MIC) assays against bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains .
Q. Methodological Note :
What computational methods predict its antioxidant mechanism and bioactivity?
Advanced
Density Functional Theory (DFT) calculations and molecular docking are employed to:
- Analyze reactivity descriptors (e.g., HOMO-LUMO gaps, electrostatic potential surfaces) .
- Propose mechanisms like the single electron transfer (SET) process for radical scavenging, as seen in phenolic derivatives (e.g., 97% DPPH inhibition for 4e) .
- Dock compounds into targets such as human peroxiredoxin 5 to predict binding affinities and interaction modes .
Q. Comparative Analysis :
- 3-(4-Chlorophenyl) derivatives show 2× higher antifungal activity than Furacilin .
- (R)-isomers of dihydroimidazothiazoles exhibit 2-fold lower MIC values against MRSA than (S)-isomers .
What analytical techniques confirm the compound’s structure?
Q. Basic
- 1H/13C NMR : Key signals include SCH protons (δ 6.10–6.46) and aromatic protons (δ 7.40–8.30) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 219 for 4e) and fragmentation patterns validate the core structure .
- Elemental Analysis : Matches calculated C, H, N, S percentages (e.g., C11H10N2OS: C 60.53%, N 12.83%) .
What biophysical methods study its interactions with biomolecules?
Q. Advanced
- UV-Vis and Fluorescence Spectroscopy : Monitor binding to bovine serum albumin (BSA) and DNA via quenching effects .
- Circular Dichroism (CD) : Detects conformational changes in BSA upon compound binding .
- Viscosity Measurements : Assess DNA intercalation potential .
Example : A related dihydroimidazothiazole showed moderate binding affinity (Ksv = 1.2 × 10⁴ M⁻¹) with ctDNA via intercalation .
How do synthesis conditions affect yield and purity?
Q. Advanced
- Microwave Irradiation : Achieves 84% yield in 15 minutes vs. 6 hours for traditional reflux .
- Solvent-Free Conditions : Reduce side reactions; KF-Al2O3 or montmorillonite K-10 clay enhances efficiency .
- Catalyst Optimization : Hypervalent iodine reagents improve regioselectivity in cyclocondensation .
Q. Advanced
- Immunomodulation : 5,6-Diaryl derivatives show anti-inflammatory effects in rat adjuvant-induced arthritis models .
- Anticancer Potential : Imidazothiazole scaffolds inhibit 15-lipoxygenase (15-LOX), a target in leukemia and inflammation .
- Antiviral Activity : Derivatives inhibit Junin virus (Argentine hemorrhagic fever agent) .
Key Finding : 3-(4-Fluorophenyl) analogs demonstrate dual antimicrobial-antioxidant profiles, making them candidates for multifunctional therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
